phenyl (4-methyl-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-methyl-2-nitrophenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is particularly noted for its insecticidal properties, making it useful in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (4-methyl-2-nitrophenyl)carbamate can be synthesized through a reaction between phenyl carbamate and 4-methyl-2-nitrophenol in the presence of a catalyst. The reaction typically takes place at high temperatures and pressures, and the product is purified by recrystallization. Another method involves the nucleophilic substitution reaction of 4-nitrophenylchloroformate with various amines at temperatures ranging from 10 to 40°C with constant stirring in the presence of a base like triethylamine in tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or phenols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various carbamate derivatives.
Scientific Research Applications
Phenyl (4-methyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase, to understand its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, including its role as an acetylcholinesterase inhibitor in the treatment of neurological disorders.
Industry: Utilized as an insecticide in agriculture to control pests in crops like cotton, soybean, and wheat.
Mechanism of Action
Phenyl (4-methyl-2-nitrophenyl)carbamate acts as an acetylcholinesterase inhibitor. It prevents the breakdown of acetylcholine, a neurotransmitter essential for normal nervous system function. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately resulting in paralysis and death of the insect.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Another carbamate derivative with similar insecticidal properties.
Ethyl (4-nitrophenyl)carbamate: Used in similar applications but with different physical and chemical properties.
Phenyl (4-nitrophenyl)carbamate: Shares structural similarities but may have different reactivity and applications.
Uniqueness
Phenyl (4-methyl-2-nitrophenyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
phenyl N-(4-methyl-2-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-7-8-12(13(9-10)16(18)19)15-14(17)20-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIKHCTWMRMWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.